2-Decanone

Description

Properties

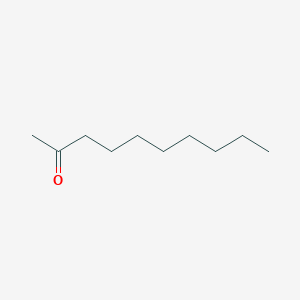

IUPAC Name |

decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNGDIORYACQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022104 | |

| Record name | 2-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Liquid, Liquid; Fatty peachy, aldehyde-like aroma | |

| Record name | 2-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

[ChemIDplus] 71 °C | |

| Record name | 2-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0768 mg/mL at 25 °C, Insoluble in water; soluble in fats and oils, Insoluble (in ethanol) | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.821-0.831 (20°) | |

| Record name | 2-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

693-54-9 | |

| Record name | 2-Decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX543OLT0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Decanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decanone (CAS 693-54-9), a methyl ketone also known as methyl octyl ketone, is a naturally occurring organic compound found in various plants and foods.[1][2] It is a colorless liquid with a characteristic floral and fruity odor.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological relevance. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a member of the ketone family, characterized by a carbonyl group bonded to two carbon atoms. It is a hydrophobic molecule with limited solubility in water but is soluble in most organic solvents.[1]

General and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [3] |

| Molecular Weight | 156.27 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Floral, fatty, peach-like | [2] |

| Density | 0.821 - 0.831 g/cm³ at 20°C | [3] |

| Boiling Point | 210 °C at 760 mmHg | [3] |

| Melting Point | 14 °C | [3] |

| Flash Point | 71 °C | [3] |

| Water Solubility | 0.0768 mg/mL at 25 °C | [3] |

| logP (Octanol/Water) | 3.73 | [3] |

| Refractive Index | 1.421 - 1.431 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 2.41 (t, 2H), 2.13 (s, 3H), 1.55 (m, 2H), 1.26 (m, 10H), 0.88 (t, 3H)[4] |

| ¹³C NMR (CDCl₃) | δ 209.2, 43.8, 31.8, 29.7, 29.4, 29.2, 23.9, 22.6, 14.1[4] |

| IR (Neat) | ~1715 cm⁻¹ (C=O stretch) |

| Mass Spectrum (EI) | m/z 58 (100%), 43 (90%), 71 (27%), 59 (24%), 41 (23%) |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for the determination of its key physical properties.

Synthesis of this compound via Oxidation of 2-Decanol (B1670014)

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 2-decanol.[4]

Protocol: Swern Oxidation [4]

-

Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-20 minutes.

-

Addition of 2-Decanol: Dissolve 2-decanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.

-

Addition of Base: Add triethylamine (B128534) (5.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then allow it to warm to room temperature over about 30-60 minutes.[4]

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound via Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation provides a method for the conversion of a terminal alkene (1-decene) to a methyl ketone.[5][6]

Protocol: Wacker-Tsuji Oxidation [7]

-

Reaction Setup: To a stirred solution of 1-decene (B1663960) (0.4 mmol) in a mixture of acetonitrile (B52724) (3.5 mL) and water (0.5 mL), add palladium(II) chloride (3.6 mg, 0.02 mmol, 5 mol%) and chromium(VI) oxide (20 mg, 0.6 mmol, 0.5 equiv) at room temperature.

-

Reaction Execution: Warm the reaction mixture to 60°C and stir in a closed flask for the specified time (typically monitored by TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture through a small pad of silica gel and wash with ethyl acetate (B1210297). Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent if necessary.[7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[8]

Protocol: GC-MS Analysis [9]

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength. Equilibrate the vial at 50°C for 15 minutes. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 45 minutes at 50°C.

-

GC-MS Parameters:

-

Injector: Splitless mode, Temperature: 250°C.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 250°C; hold for 5 minutes.

-

MS Parameters: Ion Source Temperature: 230°C; Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: Identify this compound by comparing the retention time and the acquired mass spectrum with a reference standard and mass spectral libraries (e.g., NIST, Wiley).

Determination of Physical Properties

2.4.1. Boiling Point Determination (Thiele Tube Method) [10]

-

Fill a small test tube (e.g., a fusion tube) to about half-full with this compound.

-

Invert a sealed-end capillary tube and place it inside the test tube.

-

Attach the test tube to a thermometer using a rubber band.

-

Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

2.4.2. Density Determination (Pycnometer Method) [11][12]

-

Accurately weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water and weigh it again to determine the volume of the pycnometer.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Weigh the pycnometer filled with this compound.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[12]

2.4.3. Refractive Index Measurement (Abbe Refractometer) [13]

-

Clean the prisms of the Abbe refractometer with a suitable solvent (e.g., ethanol (B145695) or acetone) and allow them to dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly.

-

Adjust the light source and focus the eyepiece to observe the light-dark boundary.

-

Use the compensator to eliminate any color fringes and sharpen the boundary.

-

Adjust the refractometer so that the boundary line intersects the crosshairs.

-

Read the refractive index from the scale.

Biological Relevance and Applications

This compound is recognized as a plant metabolite and is found in a variety of natural sources, including fruits, vegetables, and essential oils.[1][14] Its primary applications are in the fragrance and flavor industries, where it imparts a mild, orange blossom-like odor.[15]

In the context of drug development, this compound itself is not a primary therapeutic agent. However, it has been identified as a potential biomarker for certain conditions, such as nonalcoholic fatty liver disease, ulcerative colitis, and Crohn's disease. Its presence in biological systems and potential link to metabolic processes may warrant further investigation. Additionally, the methyl ketone functional group is a common motif in medicinal chemistry and can serve as a synthetic handle for the elaboration of more complex molecules.[14] this compound also exhibits fumigant activity against certain insects, suggesting potential applications in agrochemical research.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is irritating to the skin and eyes.[15]

-

Handling: Work in a well-ventilated area and wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid contact with skin and eyes. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[12]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of the chemical and physical properties of this compound. For specific research applications, it is recommended to consult the primary literature and relevant safety data sheets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]

- 3. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. scribd.com [scribd.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. nmppdb.com.ng [nmppdb.com.ng]

- 15. This compound, 693-54-9 [thegoodscentscompany.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Decanone (CAS: 693-54-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 693-54-9), a methyl ketone with significant applications ranging from the flavor and fragrance industry to its emerging role as a versatile intermediate in organic synthesis and drug delivery systems. This document details its core physicochemical properties, spectral data, established synthesis protocols, and safety information. Particular emphasis is placed on its application as a synthetic building block, including its use in the development of advanced drug delivery platforms. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Core Physicochemical Properties

This compound, also known as methyl octyl ketone, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a fatty, floral, and somewhat fruity odor, often with notes of orange blossom and peach.[3][4] It is practically insoluble in water but soluble in organic solvents like alcohol.[2][]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O | [6][7] |

| Molecular Weight | 156.27 g/mol | [6][7] |

| Melting Point | 3.5 °C / 38.3 °F | [1][7] |

| Boiling Point | 211 °C / 411.8 °F (at 760 mmHg) | [1][2] |

| Density | 0.822 - 0.825 g/mL (at 20-25 °C) | [2][7][8] |

| Refractive Index (n20/D) | 1.421 - 1.428 | [3][9] |

| Flash Point | 71 - 86 °C / 159.8 - 186.8 °F | [1][7] |

| Solubility in Water | 0.0768 mg/mL (at 25 °C) | [10] |

| logP (Octanol/Water) | 3.7 - 3.73 | [3][10] |

| Vapor Density | >1 (vs air) |[8][9] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques. The following tables summarize key spectral information.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectrum Type | Key Peaks / Information | Source(s) |

|---|---|---|

| IR (Infrared) | Characteristic C=O stretch at ~1722 cm⁻¹ | [11] |

| MS (Electron Ionization) | Available in NIST database. Key fragments can be used for structural confirmation. |[12][13] |

Table 3: Nuclear Magnetic Resonance (NMR) Data

| Spectrum Type | Solvent | Key Shifts (ppm) and Multiplicity | Source(s) |

|---|---|---|---|

| ¹H NMR | CCl₄ | δ: 2.37 (t, 2H), 2.02 (s, 3H), 1.8-0.7 (complex, 15H) | [11] |

| ¹³C NMR | CDCl₃ | δ: 208.88 (C=O), 43.80, 31.93, 29.76, 29.48, 29.29, 29.25, 23.96, 22.73, 14.11 |[10] |

Synthesis and Purification Protocols

This compound can be synthesized through several established routes. The palladium-catalyzed Wacker-Tsuji oxidation of terminal olefins is a highly efficient method.

Wacker-Tsuji Oxidation of 1-Decene (B1663960)

This method provides a direct conversion of the readily available terminal alkene, 1-decene, to the corresponding methyl ketone, this compound. The reaction uses a palladium(II) catalyst and a copper(II) co-catalyst with oxygen as the terminal oxidant.[14][15]

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and an oxygen inlet (e.g., a balloon), add palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1.0 eq) to a solvent mixture of N,N-dimethylformamide (DMF) and water (e.g., 7:1 v/v).

-

Catalyst Activation: Bubble oxygen through the stirred solution for approximately 30 minutes. The color should change as Cu(I) is oxidized to the active Cu(II) species.

-

Substrate Addition: Add 1-decene (1.0 eq) to the activated catalyst mixture.

-

Reaction: Stir the mixture vigorously under an oxygen atmosphere at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically runs for several hours to overnight.

-

Work-up: Upon completion, pour the reaction mixture into cold 3 N hydrochloric acid and extract with an organic solvent (e.g., diethyl ether, 3x).[11]

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless oil.[11]

Oxidation of 2-Decanol (B1670014)

Another common method is the oxidation of the corresponding secondary alcohol, 2-decanol. Various oxidizing agents can be employed, with Swern oxidation being a mild and effective choice that avoids the use of heavy metals.

-

Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in anhydrous DCM dropwise to the cooled oxalyl chloride solution. Stir for 15 minutes.

-

Alcohol Addition: Slowly add a solution of 2-decanol (1.0 eq) in anhydrous DCM to the reaction mixture. Continue stirring at -78 °C for 45-60 minutes.

-

Base Quench: Add triethylamine (B128534) (Et₃N, 5.0 eq) dropwise. Allow the reaction mixture to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Research and Drug Development

While this compound is widely used as a flavoring agent and fragrance component, its utility in advanced chemical synthesis is of significant interest to researchers.[2][16] It serves as a versatile chemical intermediate for preparing more complex molecules.[17]

A notable application in the pharmaceutical field is its use in the synthesis of novel drug delivery systems. For instance, this compound has been used to conjugate polymers to create brushed block copolymers with pH-sensitive linkers for controlled drug release.[9] The ketone functionality allows for the formation of an acid-labile hydrazone bond, a common strategy for designing drug carriers that release their payload in the acidic microenvironment of tumors or endosomes.

Additionally, deuterated this compound (this compound-d5) serves as an internal standard for quantitative analysis by NMR or mass spectrometry in metabolic studies and drug development processes.[18]

Safety and Handling

This compound is classified as a combustible liquid and is toxic to aquatic life.[1][19] Standard laboratory safety protocols should be strictly followed.

Table 4: GHS Hazard Information

| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

|---|---|---|

| Flammable Liquids | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.[19] |

| Hazardous to the Aquatic Environment | H401/H411: Toxic to aquatic life / Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[17][19] |

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] Avoid contact with skin and eyes. Keep away from sources of ignition.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[][7] Store below +30°C.[2] Keep away from oxidizing agents.[1]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][19]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][19]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][19]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 693-54-9 [chemicalbook.com]

- 3. This compound, 693-54-9 [thegoodscentscompany.com]

- 4. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound analytical standard 693-54-9 [sigmaaldrich.com]

- 9. This compound 98 693-54-9 [sigmaaldrich.com]

- 10. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound (CAS 693-54-9) Industry Research 2025 [researchandmarkets.com]

- 17. nmppdb.com.ng [nmppdb.com.ng]

- 18. medchemexpress.com [medchemexpress.com]

- 19. chemicalbook.com [chemicalbook.com]

The Natural Occurrence of 2-Decanone in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decanone, a methyl ketone with the chemical formula C₁₀H₂₀O, is a naturally occurring volatile organic compound found in a diverse range of plant species. It plays a significant role in plant physiology and ecology, contributing to aroma profiles and acting as a defense mechanism against herbivores and pathogens. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways and ecological functions.

Natural Occurrence and Quantitative Data

This compound has been identified in various plant families, where its concentration can vary significantly depending on the species, plant part, developmental stage, and environmental conditions. It is a notable component of essential oils and volatile emissions from leaves, flowers, and bark.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (% of essential oil or volatile fraction) | Reference(s) |

| Commiphora rostrata | Burseraceae | Stem Bark Resin | 65% | [1] |

| Ruta graveolens (Rue) | Rutaceae | Aerial Parts | 3.31% | [2] |

| Humulus lupulus (Hops) | Cannabaceae | Cones | 0.2% - 0.5% | |

| Cichorium endivia (Endive) | Asteraceae | Leaves | Present (quantification not specified) | [1][3] |

| Curcuma aeruginosa | Zingiberaceae | Rhizomes | Present (quantification not specified) | [3] |

| Zea mays (Maize) | Poaceae | - | Present (quantification not specified) | [4] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to follow the general pathway for methyl ketone production, which is closely linked to fatty acid metabolism. While the specific pathway for this compound has not been elucidated in all plant species, research in model organisms like Solanum habrochaites (a wild tomato species) provides a well-characterized framework.

The proposed pathway begins with intermediates from the fatty acid synthesis cycle. A β-ketoacyl-acyl carrier protein (ACP) or β-ketoacyl-CoA with a 12-carbon chain serves as the precursor. This precursor is then acted upon by a thioesterase, which hydrolyzes the thioester bond to release a free β-keto acid. Finally, a decarboxylase removes the carboxyl group from the β-keto acid, yielding this compound.

Ecological Role of this compound

This compound plays a crucial role in the chemical ecology of plants, primarily as a defense compound. Its volatile nature allows it to act as a repellent against a variety of insect herbivores. Furthermore, it has demonstrated antifungal properties, suggesting a role in protecting plants from pathogenic fungi. The production of this compound can be constitutive or induced in response to herbivore damage or pathogen attack, indicating its involvement in the plant's defense signaling cascade.

References

The Role of 2-Decanone as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Decanone, a saturated methyl ketone, is a naturally occurring volatile organic compound found in a diverse range of plant species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role as a plant metabolite. It details its biosynthesis, its documented presence in various plant taxa, and its significant biological activities, including insecticidal, antifungal, and allelopathic properties. This document summarizes quantitative data on its concentration and bioactivity, provides detailed experimental protocols for its analysis, and visualizes key biochemical and experimental workflows to serve as a valuable resource for researchers in plant science, chemical ecology, and natural product-based drug discovery.

Introduction

This compound (CH₃(CH₂)₇COCH₃) is a C10 methyl ketone that contributes to the characteristic aroma of many plants and fruits.[1] Beyond its role as a flavor and fragrance component, this compound is an active secondary metabolite involved in plant defense mechanisms.[2][3] It is biosynthesized through the fatty acid metabolism pathway and is often sequestered in specialized plant structures such as glandular trichomes.[4][5] The compound's volatility allows it to act as an effective airborne signaling molecule and a potent defense agent against herbivores and pathogens. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technically detailed format for a scientific audience.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is part of the broader pathway for methyl ketone production in plants, which has been extensively studied in wild tomato species such as Solanum habrochaites. The pathway involves a two-step enzymatic process that utilizes intermediates from fatty acid synthesis within the plastids.

The key enzymes involved are:

-

Methylketone Synthase 2 (MKS2): A thioesterase that hydrolyzes β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs) to release free β-ketoacids.

-

Methylketone Synthase 1 (MKS1): A decarboxylase that acts on the liberated β-ketoacids, removing a carboxyl group to produce the final methyl ketone, which is one carbon shorter than the β-ketoacid precursor.

Both MKS1 and MKS2 are located in the plastids, ensuring the efficient conversion of fatty acid intermediates into methyl ketones.

Figure 1: Core biosynthetic pathway of this compound.

Quantitative Data on this compound

The concentration of this compound varies significantly depending on the plant species, the specific plant part, and the environmental conditions. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Various Plant Species

| Plant Species | Family | Plant Part Analyzed | Concentration | Reference |

| Ruta graveolens (Common Rue) | Rutaceae | Aerial Parts (Essential Oil) | 3.31% of total essential oil | [6] |

| Ruta graveolens (Common Rue) | Rutaceae | Herb (Essential Oil) | 2650.2 mg/kg | [7] |

| Commiphora rostrata | Burseraceae | Stem Bark | 69% | [1] |

| Houttuynia cordata (Fish Mint) | Saururaceae | Underground Parts | Major volatile component | [8] |

Table 2: Biological Activity of this compound

| Activity Type | Target Organism | Metric | Value | Reference |

| Insecticidal | Sitophilus zeamais (Maize weevil) | Fumigant Activity | Strong | [1] |

| Repellent | Sitophilus zeamais (Maize weevil) | Repellency | Less repellent than other alkanones | [1] |

| Phytotoxicity | Grapevine (Vitis vinifera) Leaf | Fumigant Application | Low phytotoxicity | [3] |

| Antifungal | Candida albicans | MIC | 0.25 mg/mL (for a derivative) | [9] |

| Antifungal | Candida krusei | MIC | 0.5 mg/mL (for a derivative) | [9] |

Note: Data on the biological activity of pure this compound is limited; some values are for derivatives or essential oils where this compound is a component.

Experimental Protocols

Accurate identification and quantification of this compound in plant matrices are crucial for research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Sample Preparation and Extraction

-

Plant Material Preparation :

-

Thoroughly wash fresh plant material with deionized water to remove debris.

-

Dry the plant material to a constant weight in a laboratory oven at a controlled temperature of 50-60°C for 48-72 hours to minimize degradation of volatile compounds.[4]

-

Grind the dried material into a fine powder using a mill or mortar and pestle to ensure a uniform particle size for efficient extraction.[4]

-

Store the powdered sample in an airtight container in a cool, dark, and dry place.[4]

-

-

Solvent Extraction :

-

Weigh 5-10 grams of the dried, powdered plant material.

-

Perform extraction using a Soxhlet apparatus for 6-8 hours or by maceration for 24-48 hours with a suitable solvent (e.g., hexane, methanol).[4]

-

Filter the extract using Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[4]

-

Store the crude extract at 4°C in a sealed vial.[4]

-

-

Headspace Solid-Phase Microextraction (HS-SPME) : This method is suitable for analyzing volatile compounds from solid or liquid samples.

-

Place a known amount of the sample (e.g., 5 g) into a 20 mL headspace vial.

-

Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles into the headspace.[10]

-

Seal the vial and equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes).[10]

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 45 minutes).[10]

-

Retract the fiber and introduce it into the GC injection port for thermal desorption.[10]

-

Figure 2: Generalized experimental workflow for this compound analysis.

GC-MS Instrumentation and Conditions

-

Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

-

Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[4]

-

Oven Temperature Program :

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 270°C at a rate of 20°C/min.

-

Final hold: Hold at 270°C for 5 minutes.[11]

-

-

Injector Temperature : 250°C.[11]

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.[11]

-

MS Detector :

Data Analysis

-

Qualitative Analysis : Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with those of a known standard and reference spectra in a mass spectral library (e.g., NIST, Wiley).[10]

-

Quantitative Analysis : Quantification is performed using an external or internal standard method. A calibration curve is generated by plotting the peak area of standard solutions of known concentrations against their respective concentrations. The concentration of this compound in the sample is then determined from this calibration curve.[10]

Signaling Pathways

The production of plant secondary metabolites, including this compound, is often induced by biotic and abiotic stresses. The jasmonic acid (JA) signaling pathway is a key regulator of plant defense responses against herbivores and necrotrophic pathogens and is implicated in the induced biosynthesis of methyl ketones.

Upon herbivore attack or mechanical wounding, the following signaling cascade is proposed to be activated:

-

Signal Perception : The plant recognizes damage-associated molecular patterns (DAMPs) or herbivore-associated molecular patterns (HAMPs).

-

JA Biosynthesis : This recognition triggers the biosynthesis of jasmonic acid (JA) from α-linolenic acid in the chloroplasts and peroxisomes.[12]

-

JA Conjugation : JA is conjugated with isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile).[13]

-

Signal Transduction : JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

-

Gene Activation : The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including those encoding for the biosynthesis of defense compounds like methyl ketones (e.g., MKS1 and MKS2).[13]

Figure 3: Jasmonic acid signaling cascade.

Conclusion and Future Perspectives

This compound is a plant metabolite with a significant role in chemical defense. Its biosynthesis from fatty acid precursors is well-characterized, and its presence has been documented in several plant families. The compound exhibits a range of biological activities that are of interest for the development of natural pesticides and other agrochemical applications.

Future research should focus on:

-

Elucidating the complete biosynthetic and regulatory pathways in a wider range of plant species.

-

Expanding the quantitative analysis of this compound across more plant taxa and under different environmental stress conditions.

-

Conducting detailed structure-activity relationship studies to understand the molecular basis of its insecticidal and antifungal properties.

-

Investigating the potential for metabolic engineering to enhance the production of this compound in crop plants for improved pest resistance.

This technical guide provides a solid foundation for researchers and professionals working on plant-derived natural products and their applications. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into the multifaceted role of this compound in the plant kingdom.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A Comparative Study of Sodium Houttuyfonate and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Quality and Metabolomics Analysis of Houttuynia cordata Based on HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. biotechnology.kiev.ua [biotechnology.kiev.ua]

- 13. mdpi.com [mdpi.com]

Chemical and Physical Properties

An In-depth Technical Guide to Methyl n-Octyl Ketone (2-Decanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl n-octyl ketone, systematically known as this compound, is a naturally occurring aliphatic methyl ketone with the chemical formula C₁₀H₂₀O. It is found in a variety of natural sources, including essential oils, fruits, and dairy products, contributing to their characteristic aromas. Industrially, it serves as a valuable intermediate in chemical synthesis and is utilized as a solvent and a component in flavor and fragrance formulations.[1][2] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its known biological activities and toxicological profile. The information is intended to serve as a foundational resource for professionals in research, chemical manufacturing, and drug development.

This compound is a colorless liquid characterized by a fruity, floral, and fatty odor.[3][4][5] It is a hydrophobic molecule, demonstrating solubility in organic solvents like alcohol while being practically insoluble in water.[1][6]

Table 1.1: Identifiers and Nomenclature for this compound

| Identifier | Value |

| IUPAC Name | Decan-2-one |

| Synonyms | Methyl n-octyl ketone, Methyl octyl ketone, n-C₈H₁₇COCH₃ |

| CAS Number | 693-54-9[4][5] |

| Molecular Formula | C₁₀H₂₀O[3][5][6] |

| Molecular Weight | 156.27 g/mol [5][6] |

| InChI Key | ZAJNGDIORYACQU-UHFFFAOYSA-N[3] |

Table 1.2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [4][5][7] |

| Melting Point | 3.5 °C | [5][6] |

| Boiling Point | 210-211 °C at 760 mmHg | [5][6][7] |

| Density | 0.825 g/mL at 25 °C | [5][6] |

| Flash Point | 71 °C (160 °F) | [5][6][7] |

| Water Solubility | 0.0768 mg/mL at 25 °C (practically insoluble) | [3][7] |

| logP (Octanol/Water) | 3.73 | [1][3][7] |

| Vapor Pressure | 0.248 mmHg at 25 °C | [5][6] |

| Refractive Index | n²⁰/D 1.425 | [5][6] |

Synthesis and Purification Protocols

This compound can be synthesized through various methods, most commonly via the oxidation of terminal alkenes (e.g., 1-decene) or secondary alcohols (e.g., 2-decanol).

Experimental Protocol: Wacker-Tsuji Oxidation of 1-Decene (B1663960)

This protocol describes the palladium-catalyzed oxidation of 1-decene to this compound, a common and efficient method for producing methyl ketones from terminal olefins.[8]

Materials:

-

1-Decene

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Oxygen (gas)

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Catalyst Preparation: In a reaction flask equipped with a magnetic stirrer, gas inlet tube, and dropping funnel, add palladium chloride (0.53 g, 3 mmol) and cuprous chloride (2.97 g, 30 mmol).

-

Add 24 mL of a DMF/water solution (7:1 v/v) to the flask.

-

Begin vigorous stirring and bubble oxygen gas through the solution for approximately 1 hour. The solution should turn green.

-

Reaction: Slowly add 1-decene (4.2 g, 30 mmol) dropwise to the reaction mixture over 10 minutes.

-

Continue bubbling oxygen through the solution at room temperature. The reaction mixture will gradually turn from green to black and then back to green after about 15 minutes.

-

Allow the reaction to proceed with stirring under an oxygen atmosphere for 24 hours.

-

Work-up: Pour the reaction mixture into 100 mL of cold 3 M hydrochloric acid.

-

Extract the aqueous mixture five times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Workflow for Wacker-Tsuji Oxidation

Caption: General workflow for the synthesis of this compound via Wacker-Tsuji oxidation.

Experimental Protocol: Purification via Bisulfite Adduct Formation

This protocol is effective for separating methyl ketones like this compound from mixtures containing non-reactive carbonyls, alcohols, or hydrocarbons.[9]

Materials:

-

Crude mixture containing this compound

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Hexanes (or other immiscible organic solvent)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Adduct Formation: Dissolve the crude organic mixture in a minimal amount of DMF to ensure miscibility.

-

Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite.

-

Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the charged bisulfite adduct, which will partition into the aqueous layer.

-

Extraction: Add an equal volume of hexanes to the separatory funnel to create two distinct layers. Shake vigorously.

-

Separate the layers. The non-ketonic organic impurities will remain in the hexane (B92381) layer, while the this compound bisulfite adduct is in the aqueous layer.

-

Wash the aqueous layer with a fresh portion of hexanes to remove any residual impurities.

-

Recovery (Optional): To recover the this compound, basify the aqueous layer (e.g., with NaOH) to reverse the reaction and then extract the liberated ketone with a fresh organic solvent.

-

Dry the final organic layer containing the purified this compound over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound in complex matrices.

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for similar volatile ketones and is suitable for the analysis of this compound.[4][6]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place the sample (e.g., 5 mL of essential oil diluted in a suitable solvent or 1 g of a solid matrix in a 20 mL vial) into a headspace vial.

-

If desired, add an internal standard. For enhanced volatilization from aqueous samples, add sodium chloride (1 g).

-

Seal the vial and place it in a heater-stirrer or water bath set to 50-60°C. Allow the sample to equilibrate for 15 minutes.

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30-45 minutes at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

Instrumentation and Parameters:

-

Gas Chromatograph: Coupled to a Mass Spectrometer.

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

Data Analysis:

-

Qualitative: Identification is achieved by comparing the retention time and the acquired mass spectrum of the analyte with a known reference standard and with entries in a spectral library (e.g., NIST, Wiley).[6]

-

Quantitative: Quantification is performed by creating a calibration curve using external standards of known concentrations.

Workflow for GC-MS Analysis

Caption: Standard experimental workflow for the analysis of this compound by HS-SPME-GC-MS.

Biological Activity and Toxicology

While this compound is a common natural product, its specific interactions with mammalian signaling pathways are not extensively documented in scientific literature. It is recognized as a plant metabolite and its presence in humans has been associated with conditions like Crohn's disease, though a causal link has not been established.[10][11] Its primary documented biological activity is as an insect repellent and fumigant.[3]

Table 4.1: Toxicological Data for this compound

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | 7936 mg/kg | Mouse | Oral | [8] |

| GHS Hazard | H411: Toxic to aquatic life with long lasting effects | N/A | Environmental | [12] |

| Irritation | Irritating to skin and eyes (R36/38) | N/A | Dermal/Ocular |

Metabolic Pathway in Microorganisms

Research on the degradation of similar methyl ketones, such as 2-tridecanone (B165437), by Pseudomonas species has elucidated a metabolic pathway involving subterminal oxidation. This pathway serves as a model for the biochemical transformation of this compound in certain biological systems. The key step is the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester, which is then hydrolyzed into an alcohol and acetic acid.[13]

Bacterial Metabolic Pathway of a Methyl Ketone

Caption: Proposed metabolic pathway for this compound based on 2-tridecanone degradation in Pseudomonas.[13]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 693-54-9 [thegoodscentscompany.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. METHYL N-OCTYL KETONE [chembk.com]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmppdb.com.ng [nmppdb.com.ng]

- 11. hmdb.ca [hmdb.ca]

- 12. Page loading... [wap.guidechem.com]

- 13. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Decanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 2-decanone, a versatile ketone utilized as a solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research and industrial processes. This document provides a compilation of available solubility data, detailed experimental methodologies for its determination, and a discussion of the molecular interactions governing its solubility profile.

Core Concepts: Physicochemical Properties of this compound

This compound (CH₃(CH₂)₇COCH₃) is a methyl ketone characterized by a ten-carbon aliphatic chain. Its molecular structure, featuring a polar carbonyl group (C=O) and a long, nonpolar alkyl chain, dictates its solubility behavior. The general principle of "like dissolves like" is central to understanding its miscibility with different organic solvents. The long hydrocarbon tail imparts a significant nonpolar character, leading to favorable interactions with nonpolar solvents. Conversely, the carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the overall hydrophobic nature of the molecule limits its solubility in highly polar solvents like water.

Quantitative and Qualitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Polar Protic | Water | 25 | 0.0768 mg/mL (Insoluble) | [3] |

| Ethanol | Not Specified | Soluble | [1][4] | |

| Polar Aprotic | Acetone | Not Specified | Soluble | [2] |

| Chloroform | Not Specified | Soluble | [2] | |

| Nonpolar | Fats and Oils | Not Specified | Soluble | [3] |

Experimental Protocols for Solubility Determination

Precise determination of this compound solubility requires robust experimental methodologies. The following protocols describe two common and effective methods: the gravimetric method and UV/Vis spectroscopy.

Gravimetric Method

This classic method is based on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent in a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed, temperature-controlled vessels, add an excess amount of this compound to a known volume of the desired organic solvent.

-

Agitate the mixtures at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate this compound phase confirms saturation.

-

-

Phase Separation:

-

Allow the mixtures to stand undisturbed at the constant temperature until the undissolved this compound phase separates completely.

-

Carefully collect a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight is achieved.

-

-

Quantification:

-

The final weight of the container with the residue minus the initial weight of the empty container gives the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

UV/Vis Spectroscopy Method

This method is applicable if the solute has a chromophore that absorbs ultraviolet or visible light. Ketones, including this compound, exhibit a weak n→π* electronic transition in the UV region (around 270-300 nm), which can be utilized for quantification.[5]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent itself should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Quantification:

-

Use the measured absorbance and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the logical workflow for solubility determination and the factors influencing solubility.

References

An In-depth Technical Guide on the Water Solubility of 2-Decanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of 2-decanone, a methyl ketone with applications in the fragrance industry, as a solvent, and as a chemical intermediate. An understanding of its aqueous solubility is critical for its application in various scientific and industrial fields, including formulation science and environmental fate assessment.

Core Concepts: Physicochemical Properties and Solubility

This compound (C₁₀H₂₀O) is a ten-carbon aliphatic ketone. Its molecular structure, characterized by a polar carbonyl group (C=O) and a long, nonpolar octyl chain, dictates its solubility behavior. The lengthy hydrocarbon tail results in a predominantly hydrophobic character, leading to very low solubility in water.[1][2] Conversely, it is readily soluble in alcohols and other organic solvents.[3]

Quantitative Water Solubility Data

The water solubility of this compound has been experimentally determined and is consistently reported to be low. The available data at 25°C is summarized in the table below.

| Solubility Value | Temperature | Method | Source |

| 0.077 mg/mL | 25 °C | Not Specified | [4] |

| 0.0768 mg/mL | 25 °C | Not Specified | [5] |

| 76.8 mg/L | 25 °C | Not Specified | |

| Predicted Value | |||

| 0.038 g/L | Not Specified | ALOGPS |

Experimental Protocols for Determining Water Solubility

While specific experimental details for the cited solubility values of this compound are not extensively published, the determination of water solubility for sparingly soluble substances like this compound typically follows standardized methods. The most common and internationally recognized protocol is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.[1][6][7][8][9] The two primary methods described in this guideline are the Shake-Flask Method and the Column Elution Method.

Shake-Flask Method (Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L and is a widely used technique for determining thermodynamic solubility.[10][11][12][13][14]

Principle: A supersaturated solution of the test substance in water is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved portion.

Detailed Methodology:

-

Preparation of the Test Solution: An excess amount of this compound is added to a sufficient volume of deionized water in a glass flask equipped with a stirrer. The presence of excess undissolved this compound is crucial to ensure that saturation is achieved.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath, typically maintained at 25 ± 0.5 °C. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. The equilibration time is critical and should be sufficient to reach a stable concentration. A preliminary test is often conducted to determine the necessary time, which can range from 24 to 72 hours.[11]

-

Phase Separation: After equilibration, the mixture is allowed to stand in the temperature-controlled bath to allow for the separation of the undissolved this compound. Centrifugation at the same temperature is then employed to remove any finely dispersed particles.

-

Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn.

-

Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique. Given its structure, Gas Chromatography with Flame Ionization Detection (GC-FID) would be an appropriate and sensitive method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

-

Data Reporting: The solubility is reported as the average of at least three independent determinations, expressed in units such as mg/L, g/100 mL, or mol/L.

Column Elution Method

This method is particularly suitable for substances with low water solubility (less than 10⁻² g/L).[6]

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a stable plateau, which represents the saturation solubility.

Detailed Methodology:

-

Column Preparation: A suitable inert support material (e.g., glass wool, celite) is coated with this compound. This is typically achieved by dissolving the ketone in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into a column.

-

Elution: Deionized water is pumped through the column at a low and constant flow rate. The temperature of the column and the eluting water is maintained at 25 ± 0.5 °C.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a sensitive analytical method like GC-FID.

-

Determination of Solubility: A plot of concentration versus time (or volume) of eluate is constructed. The concentration should reach a plateau, and the value at this plateau is taken as the water solubility.

Potential Metabolic Pathway of this compound

While a specific signaling pathway for this compound in the context of drug development is not well-defined, its metabolic fate is of interest. As a naturally occurring methyl ketone, it can be metabolized by organisms. Studies on similar ketones, such as 2-tridecanone (B165437) in Pseudomonas, suggest a pathway involving oxidative degradation.[15][16] A plausible metabolic pathway for this compound could involve an initial oxidation step.

Experimental Workflow for Solubility Determination

The general workflow for determining the water solubility of this compound using the shake-flask method can be visualized as follows.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [chembk.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. quora.com [quora.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. bioassaysys.com [bioassaysys.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boiling and Melting Points of 2-Decanone

This technical guide provides a comprehensive overview of the boiling and melting points of 2-decanone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a procedural workflow.

Physicochemical Data of this compound

This compound, also known as methyl octyl ketone, is a colorless liquid with the chemical formula C₁₀H₂₀O.[1] Its physical properties, particularly its boiling and melting points, are crucial for its handling, purification, and application in various chemical processes.

Data Summary

The following table summarizes the experimentally determined boiling and melting points of this compound from various sources. It is important to note the conditions under which these values were measured, as they can significantly influence the results.

| Parameter | Value | Conditions | Source(s) |

| Boiling Point | 210.0 °C | 760.0 mm Hg | [1][2][3] |

| 211.0 °C | 760.0 mm Hg | [4][5][6][7] | |

| 95-97 °C | 12.0 mm Hg | [8] | |

| Melting Point | 14 °C | - | [1][2][3] |

| 3.5 °C | - | [4][6][7] | |

| 2.5 °C | - | [8] |

Note: The variation in reported melting points may be attributed to differences in experimental methods or the purity of the sample.

Experimental Protocols

Accurate determination of the boiling and melting points is fundamental for the characterization of chemical substances. The following sections detail the standard laboratory procedures for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat-transfer fluid (e.g., mineral oil)

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with this compound.

-

Capillary Inversion: Place the capillary tube, with its open end downwards, into the test tube containing the this compound.

-

Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Suspend the assembly in the Thiele tube, which is filled with a heat-transfer fluid to a level above the side arm. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.

Determination of Melting Point (Capillary Method)

Since this compound has a melting point above 0 °C, its solidification and melting can be observed using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (pre-cooled to a solid state)

-

Mortar and pestle (if the solid is not a fine powder)

Procedure:

-

Sample Preparation: Cool a small sample of this compound until it solidifies. If necessary, grind the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a controlled rate. For a preliminary determination, a rapid heating rate can be used to find an approximate melting range.

-

Melting Point Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. The melting range is the temperature from which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid. Record this temperature range.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling and melting points of a chemical substance like this compound.

Caption: Generalized workflow for boiling and melting point determination.

References

An In-depth Technical Guide to 2-Decanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-decanone, along with a detailed experimental protocol for its synthesis.

Core Properties of this compound